molecular formula C24H25NO3 B15075469 Methyl 2,7,7-trimethyl-4-(2-naphthyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate CAS No. 354548-09-7

Methyl 2,7,7-trimethyl-4-(2-naphthyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Cat. No.: B15075469
CAS No.: 354548-09-7
M. Wt: 375.5 g/mol
InChI Key: WGIPWOGYHIYWNS-UHFFFAOYSA-N
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Description

Methyl 2,7,7-trimethyl-4-(2-naphthyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a naphthyl group and a quinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,7,7-trimethyl-4-(2-naphthyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate typically involves multi-step organic reactions. One common method is the Hantzsch reaction, which is a multi-component reaction involving the condensation of an aldehyde, a β-ketoester, and an ammonium acetate. The reaction is usually carried out in the presence of a catalyst, such as a copper-Schiff-base complex on Fe3O4 nanoparticles, under mild conditions in a green solvent like water .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient and reusable catalysts, such as Fe3O4@Schiff-base-Cu, is advantageous for industrial applications due to their high catalytic activity, simple operation, short reaction times, and high yields . Additionally, the use of green solvents and environmentally friendly methods is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,7,7-trimethyl-4-(2-naphthyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The naphthyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve mild temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different functional groups and substitution patterns. These products are of interest for their potential biological and chemical properties.

Scientific Research Applications

Methyl 2,7,7-trimethyl-4-(2-naphthyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2,7,7-trimethyl-4-(2-naphthyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate involves its interaction with molecular targets such as calcium channels. By blocking these channels, the compound can modulate calcium ion flow, which is crucial for various physiological processes. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other polyhydroquinoline derivatives, which share the quinoline backbone but differ in their substituents and functional groups. Examples include:

  • 1,4-Dihydropyridine derivatives
  • 1-Amidoalkyl-2-naphthol derivatives

Uniqueness

Methyl 2,7,7-trimethyl-4-(2-naphthyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is unique due to its specific combination of a naphthyl group and a quinoline backbone, which imparts distinct chemical and biological properties

Properties

CAS No.

354548-09-7

Molecular Formula

C24H25NO3

Molecular Weight

375.5 g/mol

IUPAC Name

methyl 2,7,7-trimethyl-4-naphthalen-2-yl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C24H25NO3/c1-14-20(23(27)28-4)21(17-10-9-15-7-5-6-8-16(15)11-17)22-18(25-14)12-24(2,3)13-19(22)26/h5-11,21,25H,12-13H2,1-4H3

InChI Key

WGIPWOGYHIYWNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC4=CC=CC=C4C=C3)C(=O)OC

Origin of Product

United States

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